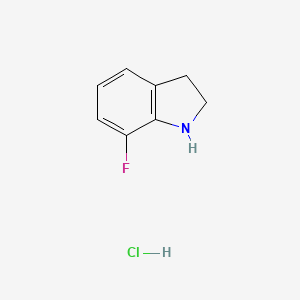
1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride
Descripción general
Descripción
The compound "1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride" is not directly discussed in the provided papers. However, the papers do mention compounds with structural similarities, such as halogenated aromatic rings and ethanamine derivatives. For instance, "2-(Decylthio)ethanamine hydrochloride" is a multifunctional biocide with broad-spectrum activity and corrosion inhibition properties . Another compound, "1-(5-chloro-2-hydroxyphenyl)ethanone," has been characterized by various physicochemical techniques and exhibits a unique crystal structure stabilized by intramolecular hydrogen bonding . Additionally, the synthesis and characterization of various polyethers based on halogenated phenyl ethanes are described, which could provide insights into the behavior of halogenated aromatic compounds .
Synthesis Analysis
The synthesis of related compounds involves conventional multi-step reactions, as seen in the preparation of a fluorometric sensor based on an ethanamine derivative . The synthesis of polyethers based on halogenated phenyl ethanes also involves multi-step reactions, with the final properties of the polymers being influenced by the nature of the halogen substituents . These examples suggest that the synthesis of "1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride" would likely involve careful selection of starting materials and reaction conditions to incorporate the halogen atoms and the ethanamine group into the final molecule.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can be complex, as demonstrated by "1-(5-chloro-2-hydroxyphenyl)ethanone," which features a triclinic crystal system and is stabilized by intramolecular hydrogen bonding and π-π stacking interactions . The geometry and electronic structure of such compounds are often studied using computational methods like DFT, which could also be applied to "1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride" to predict its molecular geometry and electronic properties.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of "1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride," they do provide insights into the reactivity of similar compounds. For example, the presence of halogen atoms on the aromatic ring can influence the reactivity of the compound, potentially making it more susceptible to nucleophilic substitution reactions . The ethanamine group could also participate in reactions typical of amines, such as forming amides or Schiff bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds can vary widely. For instance, the phase transition temperatures and thermodynamic parameters of polymers based on halogenated phenyl ethanes are influenced by the nature of the halogen substituents . Similarly, "1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride" would be expected to have unique properties based on its halogenation pattern and the presence of the ethanamine group. These properties could include melting point, solubility, and stability, which would be important for its potential applications in various fields.
Aplicaciones Científicas De Investigación
Biocide and Corrosion Inhibitor
- Biocidal Properties : A study by Walter and Cooke (1997) discusses 2-(Decylthio)ethanamine hydrochloride, a compound with similar functional groups, highlighting its effectiveness as a multifunctional biocide in cooling water systems. This compound demonstrates broad-spectrum activity against bacteria, fungi, and algae, and also exhibits biofilm and corrosion inhibition properties. These findings suggest potential applications of 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride in similar contexts due to the structural similarities (Walter & Cooke, 1997).
Histamine Analogues
- Histamine H1-Agonistic Activity : Zingel, Elz, and Schunack (1990) conducted research on 2-phenylhistamines, finding that compounds with specific substitutions on the phenyl ring, including halogens, show high histamine H1-agonistic activity. This research indicates that 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride might possess similar histaminergic properties, given its halogenated phenyl group (Zingel, Elz, & Schunack, 1990).
Antiamoebic Activity
- Antiamoebic Potential : Zaidi et al. (2015) synthesized chalcones with N-substituted ethanamine and reported antiamoebic activity. The inclusion of a chloro-fluorophenyl ethanamine moiety in the structure of 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride suggests potential for similar biological activities, including the treatment of amoebic infections (Zaidi et al., 2015).
Analytical Chemistry
- Analytical Characterization : Dybek et al. (2019) focused on the synthesis and comprehensive analytical characterization of substances based on the 1,2-diarylethylamine template, including mass spectrometry, chromatography, and NMR spectroscopy analyses. This research indicates the potential of 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride for advanced analytical applications in chemistry (Dybek et al., 2019).
Antimicrobial Activity
- Antimicrobial Properties : Pejchal et al. (2015) synthesized compounds with a benzothiazole ethanamine structure, which showed significant antibacterial and antifungal activities. The presence of a fluorophenyl ethanamine in 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride might confer similar antimicrobial properties (Pejchal et al., 2015).
Radiochemistry
- Radiochemical Synthesis : Yilmaz and Shine (1988) described the synthesis of N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides with isotopic enrichment. This suggests potential applications of 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride in the synthesis of radio-labeled compounds for research in nuclear medicine and pharmacology (Yilmaz & Shine, 1988).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
The primary targets of 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride are currently unknown
Result of Action
The molecular and cellular effects of 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride’s action are currently unknown . These effects would depend on the compound’s targets and mode of action. Potential effects could range from changes in cellular signaling and function to alterations in cell survival and proliferation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. Understanding these factors is crucial for optimizing the use of the compound in research or therapeutic contexts.
Propiedades
IUPAC Name |
1-(2-chloro-3-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(10)8(6)9;/h2-5H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVZLDVQKRAIRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3-fluorophenyl)ethanamine hydrochloride | |
CAS RN |
1956306-77-6 | |
| Record name | Benzenemethanamine, 2-chloro-3-fluoro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956306-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



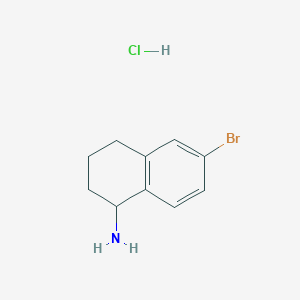
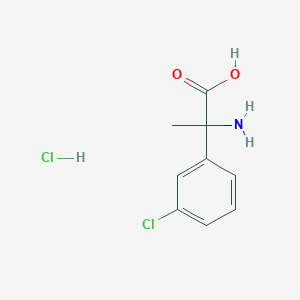


![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)
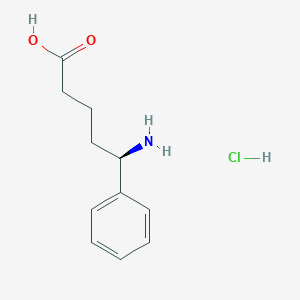


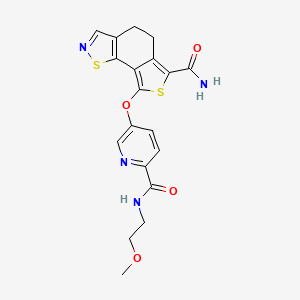
![7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3028300.png)
![4-Fluoro-2H,3H-furo[2,3-b]pyridine](/img/structure/B3028301.png)
